molecular formula C14H23NO2S B6641262 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol

Cat. No.: B6641262
M. Wt: 269.40 g/mol
InChI Key: QGWHURADGGVIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol is a complex organic compound with a unique structure that includes a butanol backbone substituted with a methyl group and a phenyl ring containing a methylsulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol typically involves multiple steps, starting with the preparation of the phenyl ring with the methylsulfinyl group. This can be achieved through sulfoxidation reactions. The butanol backbone is then constructed through a series of alkylation and reduction reactions. The final step involves the coupling of the phenyl ring with the butanol backbone under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.

    Reduction: The compound can be reduced to remove the sulfoxide group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the fully reduced butanol derivative.

    Substitution: Products vary depending on the substituent introduced to the phenyl ring.

Scientific Research Applications

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butanol, 3-methyl-: A simpler alcohol with a similar butanol backbone but lacking the phenyl and sulfoxide groups.

    3-Methyl-3-sulfanylbutan-1-ol: Contains a sulfanyl group instead of a sulfoxide group.

Uniqueness

3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol is unique due to the presence of both the methylsulfinyl group and the phenyl ring, which confer specific chemical and biological properties not found in simpler analogs

Properties

IUPAC Name

3-methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10(2)14(16)9-15-11(3)12-5-7-13(8-6-12)18(4)17/h5-8,10-11,14-16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWHURADGGVIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(C)C1=CC=C(C=C1)S(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.